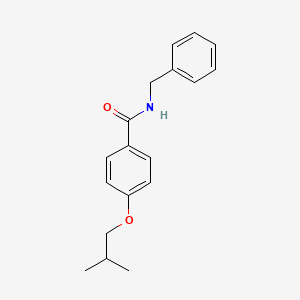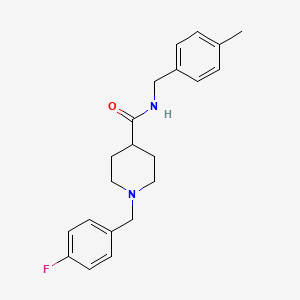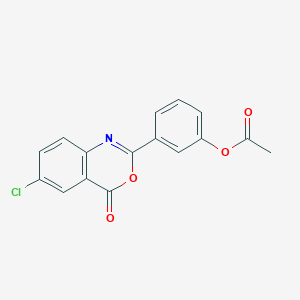
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide, also known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of indole derivatives and has been found to exhibit potent inhibitory activity against various enzymes and receptors.
作用机制
The mechanism of action of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the inhibition of various enzymes and receptors, resulting in the modulation of various signaling pathways. The compound has been found to exhibit potent inhibitory activity against COX-2, which is involved in the production of prostaglandins, leading to the modulation of inflammation. N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has also been found to inhibit PDE4, resulting in the modulation of cyclic adenosine monophosphate (cAMP) levels, which is involved in various physiological processes such as immune response and inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, which is involved in various physiological processes such as pain perception, appetite, and mood.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit various biochemical and physiological effects such as the modulation of inflammation, immune response, and pain perception. The compound has been found to exhibit potent inhibitory activity against COX-2, resulting in the modulation of prostaglandin production, leading to the modulation of inflammation. Additionally, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to inhibit PDE4, resulting in the modulation of cAMP levels, which is involved in various physiological processes such as immune response and inflammation. Moreover, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been found to exhibit potent antagonistic activity against CB1, resulting in the modulation of various physiological processes such as pain perception, appetite, and mood.
实验室实验的优点和局限性
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several advantages and limitations for lab experiments. The compound exhibits potent inhibitory activity against various enzymes and receptors, making it a useful tool for studying various physiological processes. However, the compound has low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound has poor bioavailability, making it difficult to administer in vivo.
未来方向
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has several potential future directions for research. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. Moreover, the compound has been found to exhibit potent antagonistic activity against CB1, making it a potential therapeutic agent for various psychiatric disorders such as anxiety and depression. Additionally, the compound has been found to exhibit potent inhibitory activity against PDE4, making it a potential therapeutic agent for various respiratory disorders such as asthma and chronic obstructive pulmonary disease. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
In conclusion, N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound exhibits potent inhibitory activity against various enzymes and receptors, resulting in the modulation of various physiological processes. The compound has several advantages and limitations for lab experiments, and several potential future directions for research. Further research is needed to explore the full therapeutic potential of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide and to develop more effective formulations for in vivo use.
合成方法
The synthesis of N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide involves the reaction between 3-chloroaniline and 1,2,3-trimethyl-1H-indole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound in good yield and purity.
科学研究应用
N-(3-chlorophenyl)-1,2,3-trimethyl-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against various enzymes and receptors such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and cannabinoid receptor type 1 (CB1).
属性
IUPAC Name |
N-(3-chlorophenyl)-1,2,3-trimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-11-12(2)21(3)17-8-7-13(9-16(11)17)18(22)20-15-6-4-5-14(19)10-15/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVFUCPRDIWKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)

![7-{5-[(hydroxyimino)methyl]-2-thienyl}heptanoic acid](/img/structure/B5869806.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5869817.png)



![2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5869849.png)

![3-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5869879.png)

![3,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5869890.png)
methanone](/img/structure/B5869891.png)
![N-[2-(4-biphenylyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5869899.png)